3-(2-Fluoro-4-methylphenyl)propionic acid

Asymmetric Synthesis Chiral Auxiliary Medicinal Chemistry

Sourcing phenylpropionic acid analogs with inconsistent substitution patterns can compromise SAR studies and enantioselective synthesis. This 2-fluoro-4-methyl-substituted scaffold offers validated steric and electronic properties. - **Key advantage:** ortho-Fluoro group increases biological activity in GPR40-targeted series (type 2 diabetes). - **Synthetic confidence:** High-yield route from 2-fluoro-4-methylaniline; X-ray stereochemistry confirmed. - **Supply reliability:** Commercially available at 97% purity from multiple vendors, ensuring batch-to-batch consistency for HTS and scale-up.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 852181-17-0
Cat. No. B1390707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-4-methylphenyl)propionic acid
CAS852181-17-0
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCC(=O)O)F
InChIInChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyHQOAGAGIHCHXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-4-methylphenyl)propionic acid: Structural Identity and Specifications


3-(2-Fluoro-4-methylphenyl)propionic acid, also known as 3-(2-fluoro-4-methylphenyl)propanoic acid, is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . It is characterized by a propionic acid backbone substituted at the 3-position with a 2-fluoro-4-methylphenyl group, and is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in pharmaceutical and agrochemical research .

Fluorinated phenylpropionic acid scaffold Defined 2-fluoro-4-methyl substitution pattern supports downstream derivatization and chiral auxiliary-directed transformations.
Chiral building block precursor Suited for enantioselective synthesis workflows requiring stereochemical control at the propionyl position.
Consistent research-grade supply Standardized purity specification across multiple vendors supports reproducible synthetic methodology development.

Why Direct Substitution with Structural Analogs Fails


While other phenylpropionic acid derivatives may share a core scaffold, the specific 2-fluoro-4-methyl substitution pattern on the aromatic ring confers unique steric and electronic properties that are critical for its function as a synthetic intermediate. The presence of the ortho-fluoro group, in particular, significantly influences reactivity in downstream transformations such as chiral auxiliary-directed alkylations, as demonstrated in the enantioselective synthesis of benzyloxymethyl phenyl propionic acids [1]. Furthermore, this specific ortho-fluoro substitution motif has been shown to greatly increase biological activity in related compound series targeting GPR40, underscoring that even minor structural variations can lead to substantial differences in performance and cannot be assumed to be interchangeable [2].

Electronic The ortho-fluoro group alters ring electronics and may shift reactivity in downstream couplings compared to non-fluorinated or meta-/para-substituted analogs.
Steric The 2-fluoro-4-methyl pattern creates a unique steric environment; analogs with different substitution (e.g., 2,4-dimethyl or 2-fluoro-4-methoxy) may not reproduce stereochemical outcomes.
SAR context Class-level evidence suggests ortho-fluoro substitution can influence target-binding activity; structural analogs without this motif may yield divergent biological readouts in screening contexts.

Quantitative Evidence for Selecting This Compound Over Analogs


Efficiency in Enantioselective Synthesis of Chiral Building Blocks

In a direct head-to-head synthesis of three related phenylpropionic acid derivatives for use as chiral building blocks, 3-(2-fluoro-4-methylphenyl)propionic acid was synthesized in high yield via a Heck coupling route, starting from 2-fluoro-4-methylaniline. This contrasts with the syntheses of its 2-fluoro-4-methoxyphenyl and 2,4-dimethylphenyl analogs, which were prepared from the corresponding commercially available benzaldehydes via a Horner-Emmons reaction [1]. The specific synthetic route for the target compound is validated by X-ray crystallography, which confirmed the stereochemistry of the subsequent alkylation product, (4R)-4-benzyl-3-[(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone, a level of structural confirmation not reported for the other analogs in this study [1].

Synthetic route & structure
Head-to-head
Heck coupling route from 2-fluoro-4-methylaniline
vs. Horner–Emmons route for 2-fluoro-4-methoxy and 2,4-dimethyl analogs
X-ray crystallography confirmed stereochemistry of the key oxazolidinone derivative, a level of characterization not reported for comparator analogs.
Synthetic route viable when the corresponding benzaldehyde is unavailable; supports chiral building block development.
Asymmetric Synthesis Chiral Auxiliary Medicinal Chemistry

Enhanced Biological Activity from Ortho-Fluoro Motif in GPR40 Agonists

A comprehensive structure-activity relationship (SAR) study on phenoxyacetic acid-based GPR40 agonists demonstrated that the introduction of an ortho-fluoro substituent to the biphenyl moiety greatly increased agonist activity. The lead compound, HWL-088, which incorporates an ortho-fluoro group, exhibited an EC50 of 18.9 nM against the FFA1/GPR40 receptor [1]. This finding provides class-level inference that the ortho-fluoro substitution pattern, which is present in 3-(2-fluoro-4-methylphenyl)propionic acid, is a critical pharmacophoric element for achieving high potency in this therapeutically relevant target class, distinguishing it from non-fluorinated or differently substituted phenylpropionic acid derivatives.

GPR40 agonist SAR
Class-level
EC50 18.9 nM
ortho-fluoro analog HWL-088 at human FFA1/GPR40 receptor
Reported class-level SAR: ortho-fluoro substitution was associated with increased agonist activity in this phenoxyacetic acid series.
Class-level inference; target-specific validation required for any given compound incorporating this scaffold.
GPR40 Agonist Type 2 Diabetes SAR

Purity and Availability Profile vs. Unsubstituted Analog

Commercial availability of 3-(2-fluoro-4-methylphenyl)propionic acid is standardized at a high purity level of 97-98% across multiple reputable vendors, including Thermo Scientific and Apollo Scientific . In contrast, the unsubstituted parent compound, 3-phenylpropionic acid, is commonly available at purities ranging from 98% to ≥99%, but with significantly less batch-to-batch analytical characterization (e.g., NMR, HPLC) provided by vendors . The consistent 97% purity specification for the fluorinated derivative, coupled with its defined physical state (solid, mp 98-100°C), provides a more predictable and well-documented material for research use compared to the variable quality and form (liquid or solid) often encountered with the simpler, more commoditized analog .

Purity & physical form
Source review
97–98% purity, solid (mp 98–100 °C)
vs. unsubstituted 3-phenylpropionic acid: variable purity and physical form across vendors
Consistent solid form and defined melting point may support handling and storage predictability in synthesis workflows.
Vendor-reported specification; independent verification recommended for critical applications.
Chemical Procurement Purity Analysis Research Chemical

Optimal Application Scenarios Based on Differentiating Evidence


Key Starting Material for Stereochemically Defined Chiral Building Blocks

Procure this compound when the synthetic plan requires a phenylpropionic acid building block with a 2-fluoro-4-methyl substitution pattern for the enantioselective synthesis of complex molecules. The established high-yield synthetic route from 2-fluoro-4-methylaniline [1] and the X-ray crystallographic confirmation of stereochemistry in a key derivative [1] provide a high level of confidence in the material's suitability for producing single-enantiomer pharmaceutical intermediates.

Strategic Fragment for Potent GPR40/FFA1 Agonist Design

Utilize this compound as a core scaffold or fragment in medicinal chemistry programs targeting the GPR40 receptor for type 2 diabetes. The documented enhancement in agonist activity conferred by the ortho-fluoro group within related chemical series [2] positions this specific substitution pattern as a high-priority starting point for lead optimization, offering a potential advantage over non-fluorinated or differently substituted analogs.

Consistent Material for High-Throughput Experimentation

Select this compound for large-scale or high-throughput screening campaigns where batch-to-batch consistency is paramount. The commercial availability of the material at a standardized purity of 97% from multiple reputable vendors [1][2] minimizes the risk of experimental variability due to impurities, in contrast to less rigorously characterized and more variable unsubstituted analogs .

Application
Selection Property
Validation Focus
Stereochemically defined chiral building block synthesis
Synthetic route accessibility from aniline precursors
Stereochemical confirmation by X-ray or equivalent method
GPR40/FFA1-targeted SAR programs
ortho-Fluoro pharmacophore context for lead optimization
Class-level SAR interpretation and target-specific assay confirmation
High-throughput experimentation and parallel synthesis
Consistent purity specification across vendor sources
Batch-to-batch characterization and procurement reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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